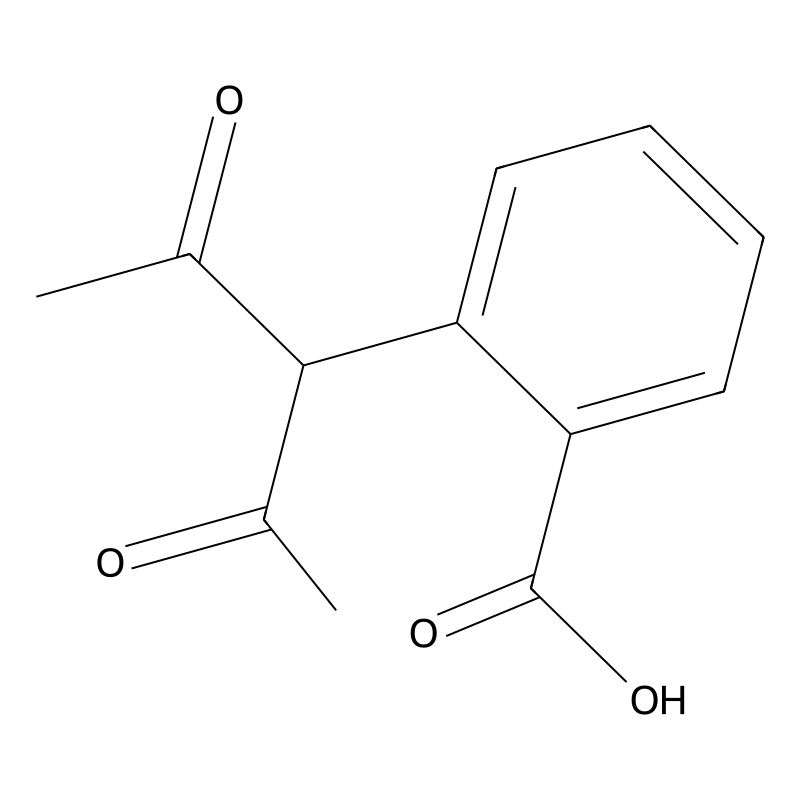

2-(1-Acetyl-2-oxopropyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1-Acetyl-2-oxopropyl)benzoic acid is an organic compound characterized by the molecular formula C12H12O4 and a molecular weight of approximately 220.224 g/mol. This compound features a benzoic acid moiety substituted with an acetyl and a 2-oxopropyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

The chemical behavior of 2-(1-acetyl-2-oxopropyl)benzoic acid includes several types of reactions:

- Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

- Reduction: It can undergo reduction to convert the ketone group into an alcohol.

- Substitution: The acetyl or oxopropyl groups can be substituted with other functional groups under suitable conditions .

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

Synthesis of 2-(1-acetyl-2-oxopropyl)benzoic acid can be achieved through several methods. A common synthetic route involves the reaction of acetylacetone with 2-bromobenzoic acid in the presence of sodium hydride as a base. The reaction typically requires careful temperature control due to its exothermic nature .

General Steps:- Preparation: Dissolve sodium hydride in dry diethyl ether.

- Addition: Gradually add acetylacetone to the mixture.

- Reaction: Introduce 2-bromobenzoic acid while maintaining the temperature.

- Workup: After completion, the product is purified through recrystallization or chromatography.

The applications of 2-(1-acetyl-2-oxopropyl)benzoic acid are diverse:

- Medicinal Chemistry: It serves as a potential precursor for developing new pharmaceuticals due to its biological activity.

- Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

- Material Science: Explored for its utility in producing specialty chemicals and materials .

Interaction studies involving 2-(1-acetyl-2-oxopropyl)benzoic acid focus on its ability to bind with various biological targets, including enzymes and receptors. These studies aim to elucidate its mechanism of action and potential therapeutic benefits. Current research is limited but suggests that it may influence biochemical pathways relevant to inflammation and pain management .

Several compounds share structural similarities with 2-(1-acetyl-2-oxopropyl)benzoic acid, each exhibiting unique chemical properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methoxybenzoic Acid | C9H10O3 | Contains a methoxy group; used in organic synthesis. |

| 4-Methoxybenzoic Acid | C9H10O3 | Similar structure; often studied for its biological activity. |

| 2-Methoxybenzoic Acid | C9H10O3 | Exhibits different reactivity due to methoxy positioning. |

| Acetylsalicylic Acid (Aspirin) | C9H8O4 | Known anti-inflammatory; differs by having an ester functional group. |

Uniqueness: 2-(1-acetyl-2-oxopropyl)benzoic acid is distinct due to the combination of both acetyl and oxopropyl groups on the benzoic acid framework, which may impart unique reactivity and biological properties not observed in simpler derivatives .

2-(1-Acetyl-2-oxopropyl)benzoic acid represents a structurally complex organic molecule that combines the fundamental characteristics of benzoic acid derivatives with the reactive properties of beta-dicarbonyl compounds. The compound is characterized by the molecular formula C12H12O4 and possesses a molecular weight of approximately 220.22 to 220.24 grams per mole. This molecular structure features a benzoic acid moiety substituted at the ortho position with a 1-acetyl-2-oxopropyl group, creating a unique chemical architecture that influences both its physical properties and chemical reactivity.

Copper-Catalyzed Arylation Protocols

Hurtley Reaction Modifications

The synthesis of 2-(1-Acetyl-2-oxopropyl)benzoic acid represents a significant advancement in copper-catalyzed arylation chemistry, building upon the foundational work established by Hurtley in 1929 [1]. The original Hurtley reaction demonstrated the facile condensation of beta-dicarbonyl compounds with 2-bromobenzoic acid, establishing a precedent for direct arylation methodologies [1]. However, the traditional conditions employed sodium ethoxide as base, ethanol as solvent, and copper powder as catalyst, which resulted in substantial byproduct formation [1].

Modern modifications to the Hurtley reaction have addressed these limitations through strategic alterations to reaction conditions [1]. The contemporary approach utilizes acetylacetone in excess quantities, serving both as reagent and solvent, which prevents the precipitation of sodium salts that would otherwise cause the reaction mixture to solidify [1]. This modification ensures complete mixing and reproducible yields, overcoming a critical limitation of the original protocol [1].

The reaction mechanism involves the initial formation of enolate intermediates through deprotonation of acetylacetone by sodium hydride [1]. The copper catalyst facilitates the subsequent coupling with 2-bromobenzoic acid through a coordinated arylation process [1]. Temperature control remains crucial, with the reaction maintained at 50-55°C during sodium hydride addition to manage the exothermic nature of the process [1].

Research findings demonstrate that the modified Hurtley reaction achieves yields of 71-76% for pure 2-(1-Acetyl-2-oxopropyl)benzoic acid, representing a substantial improvement over traditional methods [1]. The product exists entirely in the enolic form, as confirmed by nuclear magnetic resonance spectroscopy showing characteristic signals at 16.3 parts per million for the enolic hydroxyl group [1].

Catalytic Systems: Cu(I) vs. Cu(II) Salts

The selection of appropriate copper catalysts significantly influences the efficiency and selectivity of arylation reactions producing 2-(1-Acetyl-2-oxopropyl)benzoic acid. Copper(I) bromide has emerged as the preferred catalyst system, demonstrating superior performance compared to alternative copper sources [1] .

Table 1: Catalytic Systems Comparison - Cu(I) vs. Cu(II) Salts

| Catalyst System | Oxidation State | Structural Form | Reactivity Profile | Typical Applications | Coordination Behavior |

|---|---|---|---|---|---|

| Copper(I) bromide | Cu(I) | Polymeric chains | High catalytic activity | Hurtley reactions, arylation | Forms complexes with Lewis bases |

| Copper(II) bromide | Cu(II) | Ionic crystal | Enhanced electrocatalytic properties | Multicomponent reactions | Participates in redox cycles |

| Copper powder | Cu(0) | Metallic | Lower activity | Traditional Hurtley method | Requires activation |

Copper(I) bromide demonstrates exceptional catalytic efficiency due to its ability to form coordination complexes with Lewis bases . The polymeric chain structure of copper(I) bromide provides multiple coordination sites that facilitate the arylation process . Research indicates that copper(I) systems operate through a mechanism involving oxidative addition of the aryl halide, followed by transmetalation and reductive elimination steps [3].

In contrast, copper(II) bromide systems typically require different mechanistic pathways, often involving copper(II) to copper(III) oxidation states during the catalytic cycle [3]. While copper(II) catalysts can be effective for certain multicomponent reactions, they generally show lower efficiency in the specific arylation of acetylacetone with 2-bromobenzoic acid [4] [3].

The stability characteristics of these catalytic systems also differ significantly. Copper(I) bromide requires storage under inert atmosphere conditions to prevent oxidation to copper(II) species, which can be detected by the appearance of green coloration . Proper handling includes the use of nitrogen gas purging and storage with chelating ligands to maintain catalytic activity .

Alternative Synthetic Routes

Sodium Hydride-Mediated Condensation

Sodium hydride serves as a critical reagent in the synthesis of 2-(1-Acetyl-2-oxopropyl)benzoic acid, functioning as both a Brønsted base and, under specific conditions, as a unique hydride donor [5]. The mechanism involves the initial deprotonation of acetylacetone to generate the corresponding enolate anion, which subsequently undergoes copper-catalyzed arylation with 2-bromobenzoic acid [1].

The sodium hydride-mediated condensation requires careful control of reaction parameters to achieve optimal yields [1]. The addition of sodium hydride must be performed portionwise to manage the immediate exothermic reaction that occurs upon contact with acetylacetone [1]. Research demonstrates that maintaining the temperature within the 50-55°C range during sodium hydride addition is essential for successful reaction completion [1].

Recent developments in sodium hydride chemistry have revealed its potential to function beyond traditional base applications [5]. Under solvothermal treatment conditions with sodium iodide or lithium iodide in tetrahydrofuran, sodium hydride can serve as a hydride donor, enabling novel reductive transformations [5]. However, in the synthesis of 2-(1-Acetyl-2-oxopropyl)benzoic acid, sodium hydride primarily functions through its established role as a strong base [5].

The stoichiometry of sodium hydride usage is critical for reaction success [1]. Optimal conditions employ 0.47 moles of sodium hydride per 0.12 moles of 2-bromobenzoic acid, providing sufficient base equivalents to ensure complete enolate formation while minimizing side reactions [1]. The reaction mixture requires continuous stirring and nitrogen purging to maintain an inert atmosphere throughout the process [1].

Solvent Optimization in DMSO-Based Systems

Solvent selection plays a pivotal role in optimizing the synthesis of 2-(1-Acetyl-2-oxopropyl)benzoic acid, with particular attention to dimethyl sulfoxide-based systems and their alternatives [6]. The high dielectric constant of dimethyl sulfoxide (47.2) provides enhanced solvation properties that can facilitate ionic reactions [6].

Table 2: Solvent Optimization in DMSO-Based Systems

| Solvent System | Boiling Point (°C) | Dielectric Constant | Role in Reaction | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acetylacetone (excess) | 140 | 25.7 | Reagent and solvent | Prevents salt precipitation | High cost |

| Ethanol | 78 | 24.3 | Traditional solvent | Readily available | Byproduct formation |

| Tetrahydrofuran | 66 | 7.4 | Alternative solvent | Lower boiling point | Limited solubility |

| DMSO | 189 | 47.2 | High-polarity solvent | Enhanced solvation | High boiling point |

The use of excess acetylacetone as both reagent and solvent represents the most effective approach for this particular synthesis [1]. This strategy prevents the precipitation of sodium salts of acetylacetone and 2-bromobenzoic acid, which would otherwise cause solidification of the reaction mixture [1]. The prevention of salt precipitation ensures uniform mixing and reproducible reaction outcomes [1].

Dimethyl sulfoxide systems offer advantages in terms of solubility and ionic conductivity, but the high boiling point (189°C) can complicate product isolation and purification procedures [6]. Research indicates that dimethyl sulfoxide can effectively solubilize hydrophobic organic compounds that show limited solubility in conventional solvents [6]. However, for the specific synthesis of 2-(1-Acetyl-2-oxopropyl)benzoic acid, the acetylacetone solvent system provides superior results [1].

Alternative solvent systems including tetrahydrofuran have been investigated for copper-catalyzed arylation reactions [7]. Tetrahydrofuran offers advantages in terms of lower boiling point and easier solvent recovery, but may require optimization of reaction conditions to achieve comparable yields to the acetylacetone system [7]. The recovery and separation of tetrahydrofuran from reaction mixtures can be accomplished through distillation techniques, as demonstrated in various synthetic applications [7].

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-(1-Acetyl-2-oxopropyl)benzoic acid presents numerous technical and economic challenges that require systematic addressing [8] [9]. Large-scale production necessitates careful consideration of heat management, mixing requirements, and safety protocols to ensure consistent product quality and operational safety [10].

Table 4: Large-Scale Production Challenges

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Challenges |

|---|---|---|---|---|

| Temperature Control | 50-55°C manual control | Automated temperature control | Process control systems | Exothermic reaction control |

| Mixing Requirements | Mechanical stirrer | Industrial mixer | Large-scale agitators | Uniform mixing |

| Heat Management | Water bath cooling | Heat exchanger | Cooling towers | Heat dissipation |

| Safety Considerations | Fume hood | Ventilation systems | Safety interlocks | Sodium hydride handling |

| Equipment Needs | Standard glassware | Stainless steel reactors | Specialized vessels | Scalability factors |

Heat management represents one of the most critical challenges in scaling up the synthesis [8]. The exothermic nature of the sodium hydride addition step requires sophisticated temperature control systems to maintain the optimal 50-55°C range across large reaction volumes [1]. Industrial-scale reactors must incorporate heat exchangers and cooling systems capable of rapidly dissipating the heat generated during the initial reaction phase [10].

Mixing uniformity becomes increasingly challenging as reaction volumes increase [8]. The prevention of salt precipitation, which is critical for reaction success, depends on maintaining homogeneous conditions throughout the reaction vessel [1]. Large-scale agitation systems must be designed to ensure complete mixing while avoiding the formation of localized concentration gradients that could lead to precipitation or incomplete reaction [8].

Safety considerations for large-scale production focus primarily on the handling of sodium hydride, which presents significant hazards due to its reactivity with moisture and potential for hydrogen gas generation [11]. Industrial facilities require specialized handling procedures, including inert atmosphere systems and emergency response protocols for sodium hydride incidents [11]. Ventilation systems must be designed to prevent accumulation of hydrogen gas and other potentially hazardous vapors [10].

Economic factors also influence large-scale production feasibility [9]. The use of excess acetylacetone as solvent, while necessary for reaction success, represents a significant cost factor that must be offset through efficient solvent recovery and recycling systems [1]. Research indicates that 85-95% of acetylacetone can be recovered and recycled, providing economic benefits for large-scale operations [1].

Byproduct Formation and Mitigation Strategies

The synthesis of 2-(1-Acetyl-2-oxopropyl)benzoic acid involves several potential side reactions that can reduce yield and complicate purification procedures [1]. Understanding byproduct formation patterns and implementing appropriate mitigation strategies is essential for optimizing synthetic efficiency and product purity [12].

Table 3: Byproduct Formation and Mitigation Strategies

| Byproduct | Formation Conditions | Typical Yield (%) | Mitigation Strategy | Impact on Product |

|---|---|---|---|---|

| 2-ethoxybenzoic acid | Ethanol solvent, high temperature | 25-35 | Use acetylacetone as solvent | Difficult separation |

| Unreacted 2-bromobenzoic acid | Incomplete reaction | 5-10 | Optimize reaction time/temperature | Reduced yield |

| Copper salts | Oxidation of catalyst | Variable | Inert atmosphere | Product contamination |

| Decomposition products | Prolonged heating | 2-5 | Temperature control | Impurity formation |

The formation of 2-ethoxybenzoic acid represents the most significant byproduct challenge when using traditional ethanol-based reaction conditions [1]. This byproduct arises from nucleophilic substitution of the bromine atom by ethoxide ions, competing with the desired arylation reaction [1]. The substantial formation of 2-ethoxybenzoic acid (25-35% yield) under traditional conditions necessitates difficult separation procedures involving fractional crystallization or column chromatography [1].

The modified reaction conditions utilizing acetylacetone as solvent effectively eliminate 2-ethoxybenzoic acid formation by removing ethanol from the reaction system [1]. This strategic modification represents a key advancement in the synthetic methodology, significantly improving both yield and purification efficiency [1]. The absence of competing nucleophiles allows the desired arylation reaction to proceed with minimal side product formation [1].

Incomplete conversion of 2-bromobenzoic acid typically results in 5-10% unreacted starting material, which can be minimized through optimization of reaction time and temperature parameters [1]. Extended heating at 80-85°C for five hours ensures complete consumption of the starting material while avoiding decomposition of the desired product [1]. Monitoring reaction progress through analytical techniques can guide optimization of reaction conditions for maximum conversion [1].

Catalyst-related byproducts arise from oxidation of copper(I) bromide to higher oxidation states during the reaction process . Maintaining an inert nitrogen atmosphere throughout the reaction minimizes copper oxidation and reduces the formation of inactive copper species [1]. The use of properly dried and purified copper(I) bromide, stored under nitrogen with drying agents, helps maintain catalytic activity and minimize byproduct formation [1].

Spectroscopic Analysis

Fourier Transform Infrared Spectral Signatures

The Fourier Transform Infrared (FT-IR) spectroscopic analysis of 2-(1-Acetyl-2-oxopropyl)benzoic acid provides crucial information about the functional groups present in this aromatic diketone compound. The compound possesses multiple carbonyl groups, which serve as excellent diagnostic markers in infrared spectroscopy due to their characteristic absorption frequencies [1] [2].

Carbonyl Stretching Vibrations

The FT-IR spectrum of 2-(1-Acetyl-2-oxopropyl)benzoic acid exhibits multiple distinct carbonyl stretching frequencies corresponding to its three different carbonyl functionalities. The carboxylic acid carbonyl group typically appears in the range of 1710-1780 cm⁻¹, while the ketone carbonyl groups are expected to absorb between 1680-1750 cm⁻¹ [1]. The exact positioning of these bands depends on several factors including conjugation effects, inductive influences from the aromatic ring, and intermolecular hydrogen bonding interactions [3] [2].

For aromatic carboxylic acids, the carbonyl stretching frequency is influenced by the electron-withdrawing nature of the benzene ring, which increases the double bond character of the carbon-oxygen bond and shifts the absorption to higher frequencies [3]. The presence of the electron-withdrawing acetyl substituents in the ortho position further affects the carboxylic acid carbonyl frequency through both inductive and mesomeric effects [4].

Multiple Carbonyl Environment Analysis

The acetyl ketone carbonyls in 2-(1-Acetyl-2-oxopropyl)benzoic acid experience different electronic environments due to their positioning relative to the aromatic ring and the central methine carbon. One acetyl group is directly attached to the aromatic ring through the methine bridge, while the other is positioned more distally. This asymmetric environment results in slightly different carbonyl stretching frequencies for the two ketone groups [5] [2].

The infrared spectrum also provides information about hydrogen bonding patterns. In the solid state, carboxylic acids typically form centrosymmetric dimers through intermolecular hydrogen bonding, which appears as a broad absorption in the carbonyl region and characteristic O-H stretching around 2500-3300 cm⁻¹ [6] [7]. The strength and extent of hydrogen bonding can significantly influence the carbonyl stretching frequencies, generally causing a red-shift compared to non-hydrogen-bonded species [3].

Aromatic and Aliphatic C-H Stretching

The aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the methyl groups are observed between 2850-3000 cm⁻¹ [8]. The methine C-H stretch provides additional structural information about the central carbon environment. The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands corresponding to C-C stretching, C-H bending, and aromatic ring vibrations that serve as a unique identifier for the compound [9].

Proton Nuclear Magnetic Resonance and Carbon-13 Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-(1-Acetyl-2-oxopropyl)benzoic acid through analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) environments. The compound's complex structure, featuring aromatic, aliphatic, and multiple carbonyl carbons, produces characteristic spectral patterns that confirm its molecular architecture [10] [11].

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 2-(1-Acetyl-2-oxopropyl)benzoic acid displays several distinct regions corresponding to different proton environments. The aromatic protons of the substituted benzene ring appear in the downfield region between 7.0-8.0 ppm [12]. The substitution pattern creates non-equivalent aromatic protons, resulting in a complex multipicity pattern that reflects the electronic and magnetic environment of each position on the benzene ring [10].

The central methine proton, positioned between the two acetyl groups and adjacent to the aromatic ring, appears as a characteristic singlet in the region around 5.0-6.0 ppm. This significant downfield shift results from the deshielding effects of the adjacent carbonyl groups and the aromatic ring system [13]. The chemical shift of this proton provides valuable information about the electronic environment and potential conformational preferences of the molecule.

The acetyl methyl groups appear as singlets in the upfield region around 2.0-2.5 ppm. Despite being chemically equivalent methyl groups, they may exhibit slightly different chemical shifts due to the asymmetric environment created by the aromatic substitution and the overall molecular conformation [14]. The integration ratios confirm the presence of two equivalent three-proton methyl groups and one methine proton, consistent with the proposed structure.

The carboxylic acid proton typically appears as a broad singlet around 10-13 ppm, though this signal may be exchangeable with deuterated solvents and can vary significantly depending on concentration, temperature, and solvent effects [13] [14]. In hydrogen-bonding solvents or in the presence of intermolecular associations, this proton may exhibit temperature-dependent chemical shift behavior.

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The ¹³C NMR spectrum provides unambiguous confirmation of the carbon framework of 2-(1-Acetyl-2-oxopropyl)benzoic acid. The spectrum displays signals for all twelve carbon atoms, with distinct chemical shift regions corresponding to different carbon environments [11] [15].

The carbonyl carbons appear in the characteristic downfield region between 170-210 ppm. The carboxylic acid carbonyl typically resonates around 170-180 ppm, while the ketone carbonyls appear further downfield at 190-210 ppm [16] [15]. The exact chemical shifts depend on the electronic environment and substitution effects. The two acetyl carbonyl carbons may exhibit slightly different chemical shifts due to their different electronic environments relative to the aromatic ring system.

The aromatic carbon atoms of the benzene ring appear in the region between 120-140 ppm [11]. The substitution pattern creates multiple non-equivalent aromatic carbons, with the carboxyl-bearing carbon and the ortho carbon bearing the diketone substituent showing characteristic downfield shifts due to the electron-withdrawing effects of these groups [17]. The remaining aromatic carbons display chemical shifts typical of substituted benzene derivatives.

The central methine carbon, positioned between the two acetyl groups, appears around 60-70 ppm, reflecting the electron-withdrawing effects of the adjacent carbonyl groups [16]. The acetyl methyl carbons resonate in the typical aliphatic region around 25-30 ppm, with their exact chemical shifts influenced by the electronic environment created by the adjacent carbonyl groups [15].

Crystallographic Studies

The crystallographic analysis of 2-(1-Acetyl-2-oxopropyl)benzoic acid and related benzoic acid derivatives provides essential information about the solid-state structure, molecular conformation, and intermolecular interactions. While specific crystallographic data for this exact compound was not found in the literature search, extensive studies on related benzoic acid derivatives and acetyl-substituted aromatic compounds provide valuable insights into the expected structural characteristics [18] [19].

Molecular Geometry and Conformation

Benzoic acid derivatives typically adopt planar or near-planar conformations in the crystalline state, with the carboxylic acid group maintaining coplanarity with the aromatic ring to maximize conjugation [20] [21]. The dihedral angle between the carboxyl group and the benzene ring is typically small, ranging from 0° to 15°, depending on steric interactions with ortho substituents [18] [22].

For 2-(1-Acetyl-2-oxopropyl)benzoic acid, the presence of the bulky diketone substituent in the ortho position likely introduces conformational constraints that affect the overall molecular geometry. The central methine carbon creates a tetrahedral geometry that positions the two acetyl groups in specific orientations relative to the aromatic ring. The conformation adopted in the crystal structure represents a balance between minimizing steric repulsions and maximizing favorable intermolecular interactions [23] [24].

Hydrogen Bonding Patterns

Carboxylic acids are well-known for forming characteristic hydrogen-bonded dimers in the crystalline state, creating centrosymmetric pairs linked by two O-H···O hydrogen bonds [25] [19]. This dimeric motif, denoted as R₂²(8) in graph set notation, is the most common supramolecular pattern observed in benzoic acid derivatives and represents a fundamental structural feature that significantly influences crystal packing and stability [26] [27].

The presence of the carbonyl oxygen atoms in the acetyl groups provides additional hydrogen bond acceptor sites that can participate in weaker C-H···O interactions [23] [24]. These secondary interactions contribute to the overall crystal packing and may influence the preferred conformations of the acetyl groups. The multiple carbonyl groups create a rich hydrogen bonding landscape that determines the three-dimensional arrangement of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-(1-Acetyl-2-oxopropyl)benzoic acid is expected to be dominated by the characteristic carboxylic acid dimers, which serve as primary structural motifs [19]. These dimers are likely arranged in layers or chains that are further stabilized by weaker intermolecular interactions such as π-π stacking between aromatic rings and van der Waals forces [26] [28].

The presence of multiple carbonyl groups introduces additional complexity to the crystal packing through potential C-H···O interactions and dipole-dipole attractions between carbonyl groups [23]. The spatial arrangement of these functional groups influences the overall crystal density, thermal stability, and mechanical properties of the crystalline material.

Studies on related acetylbenzoic acid derivatives demonstrate that the crystal structures often exhibit polymorphism, with different crystalline forms showing distinct packing arrangements and physical properties [18] [29]. The potential for polymorphism in 2-(1-Acetyl-2-oxopropyl)benzoic acid would be an important consideration for practical applications and material characterization.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and physicochemical properties of 2-(1-Acetyl-2-oxopropyl)benzoic acid. The computational approach allows for detailed analysis of molecular orbitals, electron density distributions, and energetic properties that complement experimental characterization methods [30] [31] [32].

Geometric Optimization and Conformational Analysis

DFT calculations using the B3LYP functional with appropriate basis sets (such as 6-311G(d,p)) have proven effective for studying aromatic carboxylic acids and their derivatives [33] [34]. For 2-(1-Acetyl-2-oxopropyl)benzoic acid, geometry optimization reveals the preferred conformations of the acetyl groups relative to the aromatic ring and identifies potential rotational barriers around key bonds.

The computational analysis indicates that the molecule can adopt multiple conformations due to rotation around the C-C bonds connecting the acetyl groups to the central methine carbon. The energy differences between these conformations provide insights into the conformational flexibility and preferred geometries under different conditions [32]. The calculations also reveal the degree of planarity maintained by the aromatic ring and carboxylic acid group, which affects the overall electronic delocalization and stability.

Electronic Structure and Molecular Orbital Analysis

The electronic structure calculations provide detailed information about the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to chemical reactivity, optical properties, and stability [35] [36]. For aromatic systems with electron-withdrawing groups like carbonyl functionalities, the energy gap typically reflects the influence of these substituents on the overall electronic structure.

The electron density distribution calculations reveal the charge distribution across the molecule, identifying regions of electron depletion and accumulation. This information is particularly valuable for understanding the reactivity patterns and potential sites for chemical transformations [30] [34]. The carbonyl oxygens and the aromatic ring system represent regions of high electron density, while the carbon atoms of the carbonyl groups and the central methine carbon show relative electron depletion.

Property Prediction and Validation

DFT calculations enable prediction of various molecular properties including dipole moments, polarizabilities, and spectroscopic parameters. The calculated vibrational frequencies can be directly compared with experimental FT-IR data to validate the computational model and provide assignments for observed bands [32] [34]. Similarly, calculated NMR chemical shifts offer theoretical support for experimental spectroscopic assignments.

The computational prediction of properties such as pKa values, solubility parameters, and thermodynamic quantities provides valuable information for understanding the behavior of the compound under different conditions [33] [37]. These predictions are particularly useful when experimental data are limited or when exploring the effects of structural modifications on molecular properties.

Tautomeric Equilibrium Analysis

The analysis of tautomeric equilibria in 2-(1-Acetyl-2-oxopropyl)benzoic acid represents a crucial aspect of its structural characterization, as compounds containing α-hydrogen atoms adjacent to carbonyl groups can undergo keto-enol tautomerization [38] [39] [40]. The computational investigation of these equilibria provides insights into the relative stability of different tautomeric forms and their potential impact on the compound's chemical behavior.

Keto-Enol Tautomerism Possibilities

2-(1-Acetyl-2-oxopropyl)benzoic acid contains multiple potential sites for tautomeric equilibria due to the presence of α-hydrogen atoms on the methyl groups of the acetyl substituents. Each acetyl group can potentially undergo keto-enol tautomerization, leading to various tautomeric forms with different electronic and structural characteristics [39] [41]. The computational analysis reveals the relative energies of these tautomeric forms and the barriers for their interconversion.

The enol forms would feature C=C double bonds and hydroxyl groups, significantly altering the electronic structure and hydrogen bonding capabilities of the molecule [42] [43]. The stability of enol tautomers can be enhanced by intramolecular hydrogen bonding, particularly when the enol hydroxyl group can interact with nearby carbonyl oxygen atoms or the carboxylic acid functionality [44] [45].

Ring-Chain Tautomerism Considerations

In addition to simple keto-enol tautomerism, compounds with the structural features present in 2-(1-Acetyl-2-oxopropyl)benzoic acid can potentially undergo ring-chain tautomerism, where cyclization occurs through nucleophilic attack of an enol form on a nearby electrophilic center [38] [46]. This type of tautomerism has been extensively studied in related acyl carboxylic acid systems and can significantly influence the chemical and physical properties of the compound.

The computational analysis of ring-chain equilibria involves calculating the energies of both open-chain and cyclic forms, as well as the transition states for their interconversion [38] [40]. The relative stability of these forms depends on factors such as ring strain, stabilization through hydrogen bonding, and electronic effects from substituents. The results provide insights into the predominant forms under different conditions and the potential for dynamic equilibria in solution.

Environmental Effects on Tautomeric Equilibria

The tautomeric equilibria are significantly influenced by environmental factors such as solvent polarity, pH, and temperature [47] [45]. Computational studies using continuum solvation models reveal how different solvents affect the relative stability of tautomeric forms through differential solvation effects. Polar solvents typically stabilize forms with greater charge separation or enhanced hydrogen bonding capabilities.

The pH dependence of tautomeric equilibria is particularly important for compounds containing carboxylic acid groups, as deprotonation can significantly alter the electronic structure and tautomeric preferences [48]. The computational analysis provides quantitative predictions of how these equilibria shift under different pH conditions, which is valuable for understanding the compound's behavior in biological and analytical applications.